2,4-diphenyl-6-(4-propylphenoxy)pyrimidine
Overview
Description
2,4-Diphenyl-6-(4-propylphenoxy)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by its unique structure, which includes two phenyl groups at positions 2 and 4, and a 4-propylphenoxy group at position 6 of the pyrimidine ring. Pyrimidines have significant biological and pharmacological importance, making them valuable in various scientific research fields .
Preparation Methods
The synthesis of 2,4-diphenyl-6-(4-propylphenoxy)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Substitution Reactions: The phenyl groups at positions 2 and 4 can be introduced via nucleophilic aromatic substitution reactions using phenyl halides and suitable catalysts.
Introduction of the Propylphenoxy Group: The 4-propylphenoxy group can be attached through etherification reactions involving 4-propylphenol and appropriate leaving groups.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2,4-Diphenyl-6-(4-propylphenoxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize reaction efficiency.
Scientific Research Applications
2,4-Diphenyl-6-(4-propylphenoxy)pyrimidine has diverse scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is used in studies related to enzyme inhibition, particularly targeting enzymes involved in DNA replication and repair.
Mechanism of Action
The mechanism of action of 2,4-diphenyl-6-(4-propylphenoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects in diseases such as cancer and viral infections .
Comparison with Similar Compounds
2,4-Diphenyl-6-(4-propylphenoxy)pyrimidine can be compared with other pyrimidine derivatives, such as:
2,4-Diphenylpyrimidine: Lacks the 4-propylphenoxy group, resulting in different chemical and biological properties.
2,4-Diphenyl-6-methoxypyrimidine: Contains a methoxy group instead of the propylphenoxy group, leading to variations in reactivity and biological activity.
2,4-Diphenyl-6-(4-methylphenoxy)pyrimidine: Has a methyl group instead of a propyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2,4-diphenyl-6-(4-propylphenoxy)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c1-2-9-19-14-16-22(17-15-19)28-24-18-23(20-10-5-3-6-11-20)26-25(27-24)21-12-7-4-8-13-21/h3-8,10-18H,2,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLRUHJTRXJGRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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